2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid
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Overview
Description
2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenylethoxy acetic acid moiety
Scientific Research Applications
2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid typically involves the reaction of 2,2,2-trifluoroethanol with phenylacetic acid under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors or batch processing. These methods ensure consistent quality and higher yields, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenylethoxy acetic acids.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include metabolic or signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)acetic acid
- 2-(2,2,2-Trifluoro-1-phenylethyl)acetic acid
- 2-(2,2,2-Trifluoro-1-phenylethoxy)propionic acid
Uniqueness
2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid is unique due to the presence of both the trifluoromethyl group and the phenylethoxy acetic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2,2,2-trifluoro-1-phenylethoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)9(16-6-8(14)15)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFVPBIDJMYUDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385377 |
Source
|
Record name | 2-(2,2,2-trifluoro-1-phenylethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53623-80-6 |
Source
|
Record name | 2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53623-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,2,2-trifluoro-1-phenylethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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